1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone
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Overview
Description
1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
The synthesis of 1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to pyrazoles using bromine or other oxidizing agents . Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like bromine, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the trifluoromethyl group can enhance its binding affinity and specificity for certain targets. Additionally, the bromophenyl group may facilitate interactions with hydrophobic regions of proteins, further contributing to its biological activity.
Comparison with Similar Compounds
Similar compounds to 1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethoxyphenoxy)ethanone include other pyrazole derivatives, such as:
- 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical properties and biological activities. The unique combination of functional groups in 1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone makes it particularly valuable for certain applications, such as enzyme inhibition and drug design.
Properties
Molecular Formula |
C20H18BrF3N2O3 |
---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone |
InChI |
InChI=1S/C20H18BrF3N2O3/c1-12-3-8-16(9-13(12)2)29-11-18(27)26-19(28,20(22,23)24)10-17(25-26)14-4-6-15(21)7-5-14/h3-9,28H,10-11H2,1-2H3 |
InChI Key |
JCXFOPSPPOVCLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)(C(F)(F)F)O)C |
Origin of Product |
United States |
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